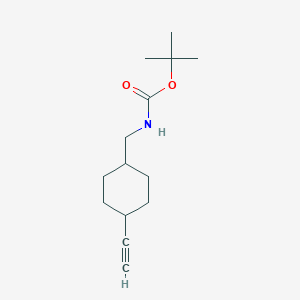

N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(4-ethynylcyclohexyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-5-11-6-8-12(9-7-11)10-15-13(16)17-14(2,3)4/h1,11-12H,6-10H2,2-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBDGAXQZUXRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine, a bifunctional building block of significant interest to researchers, scientists, and professionals in drug development. By integrating a trans-cyclohexyl scaffold with a terminal alkyne and a Boc-protected amine, this molecule offers a unique combination of rigidity, reactivity, and synthetic versatility. This document delves into its core chemical properties, outlines a robust synthetic approach, explores its chemical reactivity, and discusses its applications in the broader context of medicinal chemistry and materials science.

Physicochemical Properties: A Foundation for Application

This compound, with the CAS number 1932050-98-0, is a white to yellow solid at room temperature.[1] Its structure features a trans-1,4-disubstituted cyclohexane ring, which imparts a rigid and well-defined three-dimensional geometry. This conformational constraint is a desirable attribute in drug design, as it can reduce the entropic penalty upon binding to a biological target.

The molecule possesses two key functional groups: a terminal alkyne and a tert-butyloxycarbonyl (Boc)-protected primary amine. The Boc group ensures the stability of the amine during various synthetic transformations and can be readily removed under acidic conditions to liberate the free amine for further functionalization.[2] The terminal alkyne is a versatile handle for a wide array of chemical modifications, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and various addition reactions.

While specific experimental data for the melting point, boiling point, and solubility of this compound are not widely reported in the public domain, its properties can be inferred from its structure and data for analogous compounds. Its solid-state nature suggests a relatively high melting point for a molecule of its size, likely due to the rigid cyclohexane core and potential for intermolecular interactions. Its solubility is expected to be highest in nonpolar to moderately polar organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

| Property | Value | Source |

| CAS Number | 1932050-98-0 | [3] |

| Molecular Formula | C₁₄H₂₃NO₂ | [3] |

| Molecular Weight | 237.34 g/mol | [3] |

| Appearance | White to yellow solid | [1] |

| IUPAC Name | tert-butyl ((trans-4-ethynylcyclohexyl)methyl)carbamate | [1] |

| SMILES | CC(C)(C)OC(=O)NCC1CCC(CC1)C#C |

Synthesis and Purification: A Proposed Experimental Protocol

A robust and scalable synthesis of this compound can be envisioned starting from commercially available trans-1,4-cyclohexanedimethanol. The following multi-step protocol is based on well-established synthetic transformations.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Monotosylation of trans-1,4-Cyclohexanedimethanol

-

Dissolve trans-1,4-cyclohexanedimethanol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in pyridine.

-

Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the monotosylated intermediate.

Step 2: Azide Formation

-

Dissolve the monotosylated intermediate (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) and stir the mixture at 80 °C for 12-16 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the azido intermediate, which can often be used in the next step without further purification.

Step 3: Reduction to Amine

-

Carefully add the azido intermediate (1.0 eq) to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate to obtain the crude (trans-4-(aminomethyl)cyclohexyl)methanol.

Step 4: Boc Protection

-

Dissolve the crude amine (1.0 eq) in a mixture of dichloromethane and triethylamine (1.2 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir at room temperature for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to yield tert-butyl ((trans-4-(hydroxymethyl)cyclohexyl)methyl)carbamate.

Step 5: Oxidation to Aldehyde

-

To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) and silica gel in anhydrous dichloromethane, add a solution of the alcohol from the previous step (1.0 eq) in dichloromethane.

-

Stir at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate to obtain the crude aldehyde, tert-butyl ((trans-4-formylcyclohexyl)methyl)carbamate.

Step 6: Seyferth-Gilbert Homologation

-

To a solution of the crude aldehyde (1.0 eq) and the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 eq) in methanol at 0 °C, add anhydrous potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the final product, this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional groups: the N-Boc protecting group and the terminal alkyne.

Reactivity of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of reaction conditions, including basic, hydrogenolytic, and mildly acidic conditions.[2] Its primary reactivity lies in its facile cleavage under strongly acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride in an organic solvent. This deprotection proceeds via a stable tert-butyl cation, regenerating the primary amine.

Reactivity of the Terminal Alkyne

The terminal alkyne is a highly versatile functional group in organic synthesis. The sp-hybridized C-H bond is weakly acidic (pKa ≈ 25), allowing for deprotonation with a strong base (e.g., n-butyllithium or sodium amide) to form a potent acetylide nucleophile. This acetylide can then participate in a variety of carbon-carbon bond-forming reactions.

Furthermore, the terminal alkyne readily undergoes several important classes of reactions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective "click" reaction with azides forms a stable 1,4-disubstituted 1,2,3-triazole ring. This is a cornerstone of bioconjugation and medicinal chemistry for linking molecular fragments.

-

Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides to form disubstituted alkynes.

-

Hydration: In the presence of a mercury(II) catalyst, the alkyne can be hydrated to form a methyl ketone.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the triple bond.

Caption: Key reaction pathways for this compound.

Applications in Research and Development

This compound is a valuable building block for the synthesis of complex molecules in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

The rigid trans-cyclohexyl scaffold is a popular bioisostere for aromatic rings in drug design, often leading to improved physicochemical properties such as solubility and metabolic stability. The ability to introduce substituents at the 1- and 4-positions with well-defined stereochemistry allows for the precise spatial orientation of pharmacophoric elements. The dual functionality of this molecule enables its use as a versatile linker or scaffold in the construction of novel therapeutic agents. For instance, the alkyne can be used to attach the molecule to a larger biomolecule or a solid support, while the deprotected amine can be acylated or alkylated to introduce further diversity.

PROTACs and Chemical Biology

In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. The synthesis of PROTACs requires linkers to connect the target-binding and E3 ligase-binding moieties. The defined length and rigidity of the trans-cyclohexyl core, combined with the versatile handles for conjugation, make this compound an attractive component for the construction of PROTAC linkers.

Materials Science

The terminal alkyne functionality allows for the incorporation of this building block into polymers and other materials through polymerization or surface modification reactions. The rigid cyclohexyl unit can impart desirable thermal and mechanical properties to the resulting materials.

Safety and Handling

Conclusion

This compound is a strategically designed bifunctional building block that offers a powerful combination of a rigid scaffold and orthogonal reactive handles. Its utility in medicinal chemistry, particularly in the design of conformationally constrained molecules and linkers for PROTACs, is significant. The synthetic protocol outlined in this guide provides a reliable pathway to access this valuable compound, and the discussion of its reactivity highlights the numerous opportunities for its incorporation into complex molecular architectures. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery and materials science, the importance of versatile building blocks like this compound is set to increase.

References

-

American Elements. This compound. [Link]

-

Ivy Fine Chemicals. This compound [CAS: 1932050-98-0]. [Link]

-

PubChem. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

Sources

A Technical Guide to N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine: A Versatile Linker for Modern Drug Discovery

Executive Summary: The Strategic Value of a Bifunctional Linker

In the landscape of contemporary drug discovery, particularly in the realms of targeted therapies like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer but a critical component influencing efficacy, stability, and pharmacokinetic properties. N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine (CAS 1932050-98-0) has emerged as a strategically significant building block. Its value lies in its trifecta of chemical features: a readily deprotectable amine for payload attachment, a terminal alkyne for bioorthogonal "click" chemistry, and a conformationally rigid cyclohexane core. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the molecule's architecture, a robust synthesis and purification strategy, characterization benchmarks, and practical application workflows.

Molecular Architecture Deconstructed

Understanding the distinct functionalities within the molecule is key to leveraging its full potential. Each segment serves a specific and crucial role in the construction of complex therapeutic agents.

-

The N-Boc Protected Methanamine (The "Payload Attachment Point"): The primary amine, masked by a tert-butyloxycarbonyl (Boc) group, represents the molecule's latent reactive site. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[1][2] This allows for the selective unmasking of the amine late in a synthetic sequence for covalent attachment to a payload, such as a protein-binding ligand, via amide bond formation.

-

The trans-Cyclohexyl Core (The "Conformationally Rigid Spacer"): Unlike flexible alkyl chains, the trans-1,4-disubstituted cyclohexane ring provides a rigid, well-defined spatial orientation between its two functional ends. This conformational rigidity is increasingly recognized as a critical parameter in the design of bifunctional molecules like PROTACs.[3] By locking the linker into a specific geometry, it can optimize the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to more efficient protein degradation.[3]

-

The Terminal Ethynyl Group (The "Clickable Handle"): The terminal alkyne is one of the most versatile functional groups in medicinal chemistry. It is the key component for the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction.[4] This reaction's high efficiency, selectivity, and biocompatibility allow for the reliable conjugation of this linker to a second molecule of interest (e.g., an azide-modified E3 ligase ligand) with minimal side reactions.

Below is a diagram illustrating the distinct functional regions of the molecule.

Caption: Functional domains of the this compound linker.

Physicochemical and Spectroscopic Data

Accurate identification and quality assessment are paramount. The following tables summarize the key properties and expected characterization data for this compound.

| Property | Value | Reference |

| CAS Number | 1932050-98-0 | [5][6] |

| Molecular Formula | C₁₄H₂₃NO₂ | [7] |

| Molecular Weight | 237.34 g/mol | [7] |

| Appearance | White to yellow solid | [8] |

| IUPAC Name | tert-butyl N-[(4-ethynylcyclohexyl)methyl]carbamate | [8] |

| SMILES | CC(C)(C)OC(=O)NCC1CCC(CC1)C#C | [8] |

| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm) | Multiplicity | Assignment |

| Boc Group | ~1.45 | s (singlet) | -C(CH ₃)₃ |

| Cyclohexyl CH₂ | ~1.0-1.2 & ~1.8-2.0 | m (multiplet) | Axial/Equatorial CH₂ |

| Cyclohexyl CH | ~1.4-1.6 & ~2.1-2.3 | m (multiplet) | CH-C#CH & CH-CH₂NH |

| Alkyne H | ~1.95 | s (singlet) | -C#CH |

| Methylene | ~2.9-3.1 | t (triplet) | -CH ₂-NHBoc |

| Amide NH | ~4.5 | br s (broad singlet) | -NH -Boc |

| ¹³C NMR (CDCl₃, 101 MHz) | Expected δ (ppm) | Assignment |

| Boc Methyl | ~28.5 | -C(C H₃)₃ |

| Cyclohexyl CH₂ | ~28-35 | Cyclohexyl C H₂ |

| Cyclohexyl CH | ~28 & ~43 | C H-C#CH & C H-CH₂NH |

| Alkyne C | ~68 & ~84 | -C #C H |

| Boc Quaternary | ~79.2 | -C (CH₃)₃ |

| Methylene | ~46.5 | -C H₂-NHBoc |

| Carbamate Carbonyl | ~156.0 | -NH-C (=O)O- |

Synthesis and Purification Strategy

While this molecule is commercially available, an understanding of its synthesis is crucial for troubleshooting and for potential in-house production or modification. A logical retrosynthetic approach breaks the molecule down into readily available starting materials.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a representative, field-proven methodology for synthesizing the target molecule from a common starting material.

Step 1: Boc Protection of trans-4-(aminomethyl)cyclohexanecarboxylic acid

-

Rationale: The first step is to protect the primary amine to prevent it from interfering in subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for its high efficiency and the clean byproducts (CO₂ and t-butanol).

-

Procedure:

-

Suspend trans-4-(aminomethyl)cyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium hydroxide (2.5 eq) dissolved in water, ensuring the starting material dissolves completely.

-

Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected acid.

-

Step 2: Reduction to Boc-protected Aldehyde

-

Rationale: The carboxylic acid must be converted to an aldehyde to serve as a precursor for the alkyne. This requires a selective reduction that does not affect the Boc protecting group. Using a milder reducing agent after activating the carboxylic acid (e.g., as an N-methoxy-N-methylamide or via a mixed anhydride) is a common strategy.

-

Procedure (via mixed anhydride):

-

Dissolve the Boc-protected acid from Step 1 (1.0 eq) in anhydrous THF and cool to -20 °C.

-

Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise. Stir for 1 hour.

-

In a separate flask, prepare a solution of N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and N-methylmorpholine (1.2 eq) in THF. Add this to the reaction mixture.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench with water and extract with ethyl acetate. Purify the resulting Weinreb amide by column chromatography.

-

Dissolve the purified Weinreb amide in anhydrous THF and cool to 0 °C. Add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.

-

Stir for 1-2 hours, monitoring by TLC. Quench carefully with water, then 15% NaOH, then water again (Fieser workup).

-

Filter the resulting solids and concentrate the filtrate to yield the crude aldehyde, which is used directly in the next step.

-

Step 3: Alkyne Formation (Corey-Fuchs Reaction)

-

Rationale: The Corey-Fuchs reaction is a reliable method for converting an aldehyde to a terminal alkyne in a two-step, one-pot process.

-

Procedure:

-

Dissolve triphenylphosphine (PPh₃, 4.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add carbon tetrabromide (CBr₄, 2.0 eq) portion-wise and stir for 1 hour.

-

Add a solution of the crude aldehyde from Step 2 (1.0 eq) in DCM dropwise. Stir for 1-2 hours at 0 °C.

-

Cool the reaction to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 2.1 eq) dropwise. The solution will turn dark.

-

Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract with DCM, dry the organic layer over sodium sulfate, and concentrate.

-

Purification Workflow

-

Rationale: The crude product from the Corey-Fuchs reaction will contain triphenylphosphine oxide and other byproducts. Silica gel chromatography is the standard method for purification.

-

Procedure:

-

Adsorb the crude oil onto a small amount of silica gel.

-

Prepare a silica gel column packed in a low-polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate).

-

Load the adsorbed crude product onto the column.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., from 2% to 20%). The product is non-polar and should elute relatively early.

-

Combine fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield this compound as a solid.

-

Applications in Drug Discovery: Practical Workflows

The true utility of this linker is demonstrated in its application. The following workflows are central to its use in constructing complex bioconjugates.

Workflow 1: Amine Deprotection and Amide Coupling

This workflow unmasks the amine and couples it to a carboxylic acid-containing molecule (Molecule-COOH).

Caption: Workflow for Boc deprotection and subsequent amide bond formation.

-

Boc Deprotection:

-

Rationale: Trifluoroacetic acid (TFA) is highly effective for Boc removal, proceeding quickly at room temperature with volatile byproducts.[9]

-

Protocol: Dissolve the N-Boc linker (1.0 eq) in DCM (approx. 0.1 M). Add TFA (5-10 eq, often used as a 20-50% solution in DCM). Stir at room temperature for 1-2 hours. Monitor by LC-MS until no starting material remains. Remove the solvent and excess TFA in vacuo (co-evaporating with toluene can help remove final traces of TFA). The resulting amine TFA salt is often used directly.

-

-

Amide Coupling:

-

Rationale: HATU is a modern coupling reagent that provides high yields and low racemization for amide bond formation. A hindered base like DIPEA is used to neutralize the TFA salt and facilitate the reaction.

-

Protocol: Dissolve the carboxylic acid (Molecule-COOH, 1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Stir for 10 minutes. Add a solution of the crude amine TFA salt (1.2 eq) in DMF. Stir at room temperature overnight. Dilute with ethyl acetate, wash with water and brine, dry, and purify by column chromatography.

-

Workflow 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This workflow attaches the alkyne-bearing linker to an azide-containing molecule (Molecule-N₃).

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Rationale: The CuAAC reaction forms a stable triazole ring, covalently linking the two components. The use of copper(II) sulfate with a reducing agent like sodium ascorbate generates the active copper(I) catalyst in situ.

-

Protocol: Dissolve the alkyne-linker conjugate (1.0 eq) and the azide-containing molecule (Molecule-N₃, 1.0 eq) in a 1:1 mixture of t-butanol and water. Add sodium ascorbate (0.3 eq, from a freshly prepared 1M solution in water). Add copper(II) sulfate pentahydrate (0.1 eq, from a 1M solution in water). Stir vigorously at room temperature overnight. Dilute with water and extract with ethyl acetate. Dry the organic layer and purify by column chromatography to yield the final triazole-linked product.

Conclusion & Future Perspectives

This compound is more than a simple chemical; it is an enabling tool for sophisticated molecular engineering. Its well-defined structure provides a rigid scaffold that can improve the performance of bifunctional molecules, while its orthogonal protecting groups offer synthetic flexibility. Researchers and drug developers can confidently employ this linker to construct novel therapeutics and chemical probes, knowing that its synthesis is based on robust, well-understood organic chemistry principles. Future work will likely involve further substitution on the cyclohexane ring to fine-tune solubility and cell permeability, further expanding the utility of this versatile molecular scaffold.

References

-

American Elements. This compound Product Page. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for related cyclohexyl compounds. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]

-

ResearchGate. A schematic representation of peptide synthesis using Boc protected amino acid. [Link]

-

Ivy Fine Chemicals. This compound Product Page. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

-

PubChem. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. [Link]

-

National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

- Google Patents. CN112979501A - Synthesis method of N-BOC-ethylenediamine.

-

Scribd. Rapid N-Boc Deprotection with TFA. [Link]

-

ResearchGate. How to purify mono-BOC-ethylenediamine by Column chromatography?. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

-

PubMed. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. [Link]

-

University of Dundee. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. [Link]

-

PubMed Central. Heterocycles in Medicinal Chemistry. [Link]

- Google Patents. JP2011121872A - Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline.

-

Der Pharma Chemica. Synthesis and characterization of Boc-protected compounds. [Link]

-

PubMed Central. Click Reactions in Medicinal Chemistry. [Link]

-

PubMed Central. Synthesis and Evaluation of Thiazoloquinolinones with Linkers To Enable Targeting of CD38. [Link]

-

Semantic Scholar. An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. [Link]

Sources

- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Click Reactions in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ivychem.com [ivychem.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 1932050-98-0|this compound|BLD Pharm [bldpharm.com]

- 8. americanelements.com [americanelements.com]

- 9. scribd.com [scribd.com]

N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine

Abstract

This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. It incorporates a Boc-protected amine for peptide coupling or further derivatization and a terminal alkyne for use in reactions such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry") or Sonogashira couplings. The successful application of this reagent is fundamentally dependent on its physicochemical properties, primarily its solubility and stability. Poor solubility can compromise bioassay results, limit formulation options, and hinder development, while instability can lead to the formation of impurities, affecting safety and efficacy.[1][2][3] This guide provides a comprehensive analysis of the predicted solubility and stability profile of this compound, outlines detailed protocols for empirical determination, and offers field-proven recommendations for its handling and storage.

Physicochemical Properties and Structural Analysis

Understanding the molecular structure of this compound is key to predicting its behavior. The molecule consists of three primary domains: the N-Boc protecting group, the trans-cyclohexyl scaffold, and the terminal ethynyl group.

| Property | Value |

| IUPAC Name | tert-butyl ((trans-4-ethynylcyclohexyl)methyl)carbamate |

| CAS Number | 1932050-98-0[4][5][6] |

| Molecular Formula | C₁₄H₂₃NO₂ |

| Molecular Weight | 237.34 g/mol |

| Appearance | White to yellow solid[4] |

Structural Breakdown:

-

N-Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group. Its bulky, lipophilic nature significantly increases the molecule's solubility in non-polar organic solvents. Critically, it is known to be labile under acidic conditions, which represents a primary stability concern.[7]

-

Trans-cyclohexyl Scaffold: This rigid, saturated ring system acts as a non-polar spacer, contributing to the overall lipophilicity of the molecule.

-

Terminal Alkyne: The ethynyl group is a high-energy, reactive functional handle.[8] The terminal C-H bond is weakly acidic (pKa ~25) and can participate in a variety of coupling reactions.[8][9] While relatively stable, terminal alkynes can be susceptible to oxidative and thermal degradation pathways.

Solubility Profile

The solubility of a compound is a critical determinant of its utility, impacting everything from reaction kinetics in a flask to bioavailability in a biological system.[10][11] For drug discovery, compounds are often classified by their kinetic solubility (measured from a DMSO stock solution, relevant for high-throughput screening) and equilibrium solubility (the true saturation point of a solid in a solvent, relevant for formulation).[12][13]

Predicted Solubility

Based on its predominantly non-polar structure, this compound is predicted to exhibit high solubility in a range of common organic solvents but poor solubility in aqueous media.

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Standard solvent for creating high-concentration stock solutions of non-polar compounds for screening.[14][15] |

| Dichloromethane (DCM) | High | A non-polar aprotic solvent well-suited for dissolving lipophilic molecules. |

| Tetrahydrofuran (THF) | High | A polar aprotic ether capable of dissolving a wide range of organic compounds. |

| Methanol / Ethanol | Medium to High | Polar protic solvents that should effectively solvate the carbamate group. |

| Acetonitrile | Medium | A polar aprotic solvent; solubility may be slightly less than in DMSO or DCM. |

| Water | Low | The large, non-polar hydrocarbon structure will limit solubility in water. |

| Phosphate-Buffered Saline (PBS) | Low | Similar to water; the presence of salts is unlikely to significantly improve the solubility of this neutral compound. |

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol describes a method to rapidly assess the kinetic solubility of the title compound in an aqueous buffer, a crucial step for compounds intended for biological screening. The methodology combines nephelometry (light scattering) and UV-spectroscopy for robust analysis.[12][14]

Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

-

This compound

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Clear 96-well microplates (UV-transparent for UV assay)

-

Solubility filter plates (for UV assay)

-

Plate reader with nephelometry and UV-Vis absorbance capabilities

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure complete dissolution.[14][15]

-

Serial Dilution (in DMSO): In a separate 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM down to 0.02 mM).

-

Addition to Aqueous Buffer: Dispense 98 µL of PBS (pH 7.4) into the wells of a new 96-well analysis plate. Add 2 µL of each DMSO concentration from the dilution plate. This creates a final DMSO concentration of 2% and a range of compound concentrations (e.g., 200 µM down to 0.4 µM).[15]

-

Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours. This allows time for precipitation to equilibrate under kinetic conditions.[13][14]

-

Analysis - Nephelometry:

-

Analysis - Direct UV Assay:

-

Following nephelometry, push the solutions through a solubility filter plate into a new UV-transparent collection plate. This removes any precipitated compound.[12][14]

-

Measure the UV absorbance of the filtrate at the compound's λ_max_.

-

Compare the absorbance values to a calibration curve prepared in a 2% DMSO/PBS solution to determine the concentration of the dissolved compound. The concentration at which the measured value plateaus represents the kinetic solubility limit.[13][16]

-

Visualization: Kinetic Solubility Workflow

Caption: Workflow for determining kinetic solubility.

Stability Profile

Stability testing is essential for defining storage conditions, identifying potential degradants, and developing analytical methods that can accurately measure the compound's purity over time.[1] Forced degradation studies, conducted under conditions more severe than typical storage, are used to deliberately degrade the molecule to predict its stability profile, as recommended by ICH guidelines.[17][18]

Analysis of Potential Degradation Pathways

The structure of this compound contains two primary functionalities susceptible to degradation:

-

N-Boc Group (Acid Hydrolysis): The tert-butyl carbamate is highly sensitive to acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form isobutylene and carbon dioxide, leaving the free primary amine. This is the most probable degradation pathway under acidic conditions.[7][19]

-

Terminal Alkyne (Oxidation/Coupling): Terminal alkynes can undergo oxidative homocoupling (e.g., Glaser coupling) in the presence of oxygen and metal catalysts (like copper) to form diyne structures. While less common under typical storage, this pathway should be considered, especially if the compound is exposed to metal contaminants.

-

Thermal Degradation: At elevated temperatures, thermolytic cleavage of the N-Boc group can occur, even in the absence of acid.[20]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of the compound under various stress conditions and identify the primary degradation products. A target degradation of 5-20% is ideal, as it is sufficient to detect degradants without being unrealistic.[17][21]

Materials:

-

This compound

-

Acetonitrile (ACN) and Water (HPLC grade)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC or UPLC system with a UV detector

-

Photostability chamber

-

Oven

Methodology:

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 ACN:Water mixture. This will serve as the starting material for all stress conditions.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add 0.1 M HCl.

-

Incubate at 60°C for 24-48 hours.

-

Withdraw samples at various time points (e.g., 2, 8, 24, 48h), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add 0.1 M NaOH.

-

Incubate at 60°C for 24-48 hours.

-

Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis. (The Boc group is generally base-stable, so minimal degradation is expected here).[7]

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Store an aliquot of the stock solution (in a sealed vial) in an oven at 70°C for 7 days.[22]

-

Also, place the solid compound in the oven under the same conditions.

-

Analyze samples periodically.

-

-

Photolytic Degradation:

-

Expose an aliquot of the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[22]

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analyze the exposed and control samples.

-

-

Analysis:

-

Analyze all stressed, neutralized, and control samples by a suitable reverse-phase HPLC method.

-

Calculate the percentage of the parent compound remaining and the percentage of each new impurity formed (based on area percent).

-

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

Recommendations for Handling and Storage

Given the predicted solubility and stability profiles, the following best practices are recommended:

-

Solution Preparation: High-concentration stock solutions for screening or synthesis should be prepared in anhydrous DMSO.[13][14] For chemical reactions, solvents like THF or Dichloromethane are excellent choices. Avoid preparing stock solutions in acidic solvents or protic solvents that may contain acidic impurities if long-term storage is intended.

-

Storage of Solid: The solid material should be stored in a tightly sealed container at low temperature (-20°C is recommended). It should be protected from light and moisture. The recommendation of some suppliers for cold-chain transportation supports the need for cold storage to ensure long-term stability.[6]

-

Storage of Solutions: DMSO stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

Conclusion

This compound is a valuable bifunctional building block whose chemical properties dictate its handling and application. It is predicted to be highly soluble in common organic solvents but possess low aqueous solubility, a critical consideration for biological assays. The primary stability liability is the acid-labile N-Boc group, making the compound susceptible to degradation in acidic environments. Thermal and oxidative stress may also present secondary degradation pathways. The experimental protocols detailed in this guide provide a robust framework for empirically determining the precise solubility and stability limits, ensuring the compound's reliable and effective use in research and development endeavors.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 3(4), 239-248. [Link]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from Alwsci blog. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

-

STEMart. (n.d.). Forced Degradation Studies. Retrieved from STEMart website. [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass website. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from BMG LABTECH website. [Link]

-

American Elements. (n.d.). This compound. Retrieved from American Elements website. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). The Importance of Solubility for New Drug Molecules. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Zhang, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(8), 2269-2285. [Link]

-

Drug Discovery and Development. (2014). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

-

Li, D. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 25-52). Academic Press. [Link]

-

BioProcess International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from SGS website. [Link]

-

Ivy Fine Chemicals. (n.d.). This compound. Retrieved from Ivy Fine Chemicals website. [Link]

-

Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Akbari, J., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1), 22-26. [Link]

-

MDPI. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules, 29(12), 2828. [Link]

-

Zhang, J., et al. (2025). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. Advanced Synthesis & Catalysis. [Link]

-

Chinese Journal of Organic Chemistry. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

-

Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]

-

Stojanovska, E., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 231-236. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website. [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. americanelements.com [americanelements.com]

- 5. ivychem.com [ivychem.com]

- 6. 1932050-98-0|this compound|BLD Pharm [bldpharm.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 9. Recent Progress of Protecting Groups for Terminal Alkynes [sioc-journal.cn]

- 10. ucd.ie [ucd.ie]

- 11. books.rsc.org [books.rsc.org]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. sgs.com [sgs.com]

- 22. Forced Degradation Studies - STEMart [ste-mart.com]

Navigating the Spectroscopic Landscape of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine is a valuable building block in medicinal chemistry and materials science, prized for its bifunctional nature incorporating a protected amine and a reactive ethynyl group. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A detailed, field-tested protocol for its synthesis is also presented, offering insights into the practical aspects of its preparation and purification. This document is intended to serve as a practical resource for researchers, enabling confident synthesis and unambiguous structural confirmation of this versatile molecule.

Introduction: The Significance of this compound

The unique structural features of this compound make it a highly sought-after intermediate in several areas of chemical research. The trans-cyclohexyl scaffold provides a rigid, three-dimensional framework, which is often desirable in the design of drug candidates to control molecular conformation and interactions with biological targets. The N-Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable means of masking the primary amine, allowing for selective reactions at the ethynyl terminus. This terminal alkyne is a versatile functional group that can participate in a wide array of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, Sonogashira coupling, and various other carbon-carbon bond-forming reactions.

Accurate and thorough characterization of this molecule is paramount to ensure its purity and confirm its identity before use in subsequent synthetic steps. This guide will delve into the expected spectroscopic signatures that define this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. The following protocol outlines a reliable method for its preparation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (trans-4-(aminomethyl)cyclohexyl)methanol

This step involves the reduction of the corresponding commercially available ester, trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid, to the diol, followed by selective protection and functional group interconversion to arrive at the key amine intermediate. As this is a common precursor, for the purpose of this guide, we will start from the commercially available (trans-4-(aminomethyl)cyclohexyl)methanol.

Step 2: Boc-Protection of the Amine

-

Dissolve (trans-4-(aminomethyl)cyclohexyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the solution.

-

Add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (1.2 eq), to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous work-up by washing the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl ((trans-4-(hydroxymethyl)cyclohexyl)methyl)carbamate.

Step 3: Oxidation to the Aldehyde

-

Dissolve the alcohol from the previous step in DCM.

-

Add Dess-Martin periodinane (DMP) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate to give tert-butyl ((trans-4-formylcyclohexyl)methyl)carbamate.

Step 4: Ohira-Bestmann Reaction to form the Alkyne

-

Dissolve the aldehyde in anhydrous methanol or THF.

-

Add potassium carbonate (K₂CO₃) (2.0 eq).

-

Add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.5 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of all key functional groups and the overall molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | br s | 1H | NH -Boc |

| ~2.9 | t | 2H | CH₂ -NHBoc |

| ~2.1 | m | 1H | CH -C≡CH |

| ~1.9 | s | 1H | C≡CH |

| ~1.8-1.0 | m | 9H | Cyclohexyl protons |

| 1.44 | s | 9H | -C(CH₃ )₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155.9 | C =O (carbamate) |

| ~83.5 | C ≡CH |

| ~79.1 | -C (CH₃)₃ |

| ~68.9 | C≡C H |

| ~46.5 | C H₂-NHBoc |

| ~30-40 | Cyclohexyl carbons |

| ~28.4 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Medium | ≡C-H stretch (terminal alkyne) |

| ~3350-3450 | Medium | N-H stretch (carbamate) |

| ~2920, 2850 | Strong | C-H stretch (aliphatic) |

| ~2100 | Weak | C≡C stretch (terminal alkyne) |

| ~1685 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend (carbamate) |

| ~1170 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.

For this compound (C₁₄H₂₃NO₂), the expected molecular weight is approximately 237.34 g/mol .

Expected Observations in Electrospray Ionization (ESI-MS):

-

[M+H]⁺: m/z ≈ 238.18

-

[M+Na]⁺: m/z ≈ 260.16

Fragmentation patterns can also be observed, such as the loss of the Boc group (-100 amu) or the tert-butyl group (-57 amu).

Data Visualization

To aid in the conceptualization of the molecule and its characterization, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

The successful synthesis and application of this compound are critically dependent on its unambiguous spectroscopic characterization. This guide has provided a detailed overview of the expected NMR, IR, and MS data, which collectively serve as a spectroscopic fingerprint for this important building block. The provided synthetic protocol offers a reliable pathway for its preparation. By leveraging this information, researchers can confidently prepare, purify, and utilize this compound in their synthetic endeavors, accelerating the pace of discovery in drug development and materials science.

References

Due to the proprietary nature of specific, detailed spectroscopic data for this compound, which is often held by commercial suppliers, this guide provides expected values based on established principles of organic spectroscopy and data from structurally related compounds. For definitive spectra, it is recommended to acquire the compound from a reputable supplier who can provide a certificate of analysis with the corresponding experimental data.

Foreword: The Imperative of Purity in Advanced Chemical Synthesis

An In-Depth Technical Guide to the Purity Analysis of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine

In the landscape of modern drug discovery and materials science, this compound stands out as a valuable building block. Its unique structure, featuring a Boc-protected amine and a terminal alkyne on a stable cyclohexyl scaffold, makes it a prime candidate for applications ranging from peptide synthesis to the construction of complex molecular architectures via "click" chemistry. The success of these sensitive downstream applications, however, is contingent upon the unambiguous purity of this starting material. This guide provides a comprehensive, multi-faceted analytical strategy to rigorously define the purity of this compound, ensuring its suitability for high-stakes research and development. We will move beyond mere procedural listings to explore the scientific rationale behind each method, empowering researchers to build a robust and self-validating purity profile.

Foundational Characterization and Physicochemical Properties

Before embarking on purity analysis, a foundational understanding of the molecule is essential.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₃NO₂ | [1] |

| Molecular Weight | 237.34 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Key Functional Groups | Boc-carbamate, C≡C-H (alkyne), Secondary Amine | N/A |

| Stereochemistry | trans-1,4-disubstituted cyclohexane | [3] |

The presence of the thermally labile Boc (tert-butyloxycarbonyl) group and the reactive terminal alkyne dictates the choice and parameters of the analytical techniques employed.[4] The trans stereochemistry of the cyclohexane ring is a critical quality attribute, as the cis isomer would represent a significant stereochemical impurity with different physical and reactive properties.[5][6]

The Chromatographic Core: Separating and Quantifying Impurities

Chromatography is the cornerstone of purity assessment, offering the power to separate the main compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is the primary technique for quantifying the purity of the target compound and detecting non-volatile or thermally sensitive impurities. The Boc-protecting group is generally stable under typical reversed-phase HPLC conditions.

Causality Behind the Method: A reversed-phase method (e.g., using a C18 column) is selected due to the compound's moderate polarity. The combination of a nonpolar stationary phase and a polar mobile phase allows for the effective separation of the main analyte from more polar impurities (like the de-Boc'd amine) or less polar byproducts. UV detection is ideal due to the presence of the carbamate chromophore.

Detailed Experimental Protocol: HPLC-UV

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1.0 mg/mL.

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving moderately polar organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 50% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 210 nm | Wavelength for detecting the carbamate functional group. |

| Injection Volume | 10 µL | Standard volume to avoid column overloading. |

-

Data Analysis: Purity is typically determined by area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength. For true quantitative analysis, impurity standards would be required.

Workflow for HPLC Purity Analysis

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight synthetic byproducts. Primary amines can sometimes exhibit poor peak shape (tailing) on standard GC columns.[7] While the Boc-protected amine is less prone to this, thermal lability is a concern.

Causality Behind the Method: A low-polarity column (e.g., DB-5ms) is chosen for general-purpose screening of organic molecules. The temperature program is designed to first elute highly volatile compounds (solvents) at a low temperature before ramping up to elute the main analyte and any higher-boiling impurities. Mass spectrometry provides definitive identification of eluted peaks by comparing their fragmentation patterns to spectral libraries (e.g., NIST).[8]

Detailed Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve the sample in a high-purity volatile solvent (e.g., Dichloromethane) to a concentration of ~1 mg/mL.

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Robust, general-purpose column for a wide range of analytes. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas, standard for MS applications. |

| Inlet Temperature | 250 °C | Balances volatilization with minimizing thermal degradation. |

| Temperature Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates volatiles then elutes the main analyte. |

| MS Transfer Line | 280 °C | Prevents condensation of analytes before MS entry. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible spectra. |

| Mass Range | 40-400 amu | Covers expected fragments and molecular ion. |

Spectroscopic Confirmation: Validating Structure and Identity

Spectroscopic methods provide orthogonal confirmation of the compound's structure and can reveal impurities that may not be chromatographically resolved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the molecular structure. Purity can be assessed by comparing the integral of the analyte's signals to those of any impurity signals. The presence of the cis-isomer, deprotected amine, or residual starting materials would be readily apparent. For instance, the axial and equatorial protons in the cyclohexane ring have distinct chemical shifts, and the pattern can help confirm the trans configuration.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups. It serves as a quick identity check and can flag gross impurities.

Expected Characteristic Absorptions:

-

~3300 cm⁻¹: C≡C-H stretch (terminal alkyne)

-

~2110 cm⁻¹: C≡C stretch (alkyne)

-

~1680-1700 cm⁻¹: C=O stretch (carbamate)

-

~3400 cm⁻¹: N-H stretch (carbamate)

Elemental Analysis: The Fundamental Purity Check

Elemental analysis (EA) provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen.[10] This classic technique offers a powerful, independent verification of the compound's elemental composition and purity.[11][12] The results must align with the theoretical values calculated from the molecular formula (C₁₄H₂₃NO₂).

| Element | Theoretical % |

| Carbon (C) | 70.85% |

| Hydrogen (H) | 9.77% |

| Nitrogen (N) | 5.90% |

Trustworthiness Metric: For a compound to be considered pure, the experimentally determined values should be within ±0.4% of the theoretical values.[13] This tolerance accounts for the inherent precision of the combustion analysis method.

An Integrated Approach to Purity Validation

No single technique can definitively establish purity. A robust purity assessment relies on the strategic integration of orthogonal methods. The workflow below illustrates how these techniques synergize to create a comprehensive and self-validating purity profile.

Integrated Purity Analysis Workflow

Caption: Integrated workflow for comprehensive purity validation.

Method Validation: Ensuring Reliability and Trustworthiness

For use in regulated environments, such as drug development, the chosen analytical methods must be validated to prove they are fit for purpose.[14] This process, guided by bodies like the International Conference on Harmonisation (ICH), establishes the method's reliability.[15]

Key Validation Parameters for the HPLC Purity Method: [16][17]

-

Specificity: The ability to definitively assess the analyte in the presence of expected impurities (e.g., starting materials, degradants). This is often demonstrated by spiking the sample with known impurities and showing baseline resolution.

-

Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.

-

Accuracy: The closeness of the test results to the true value, often determined by analyzing a sample with a known concentration (a reference standard).

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.

-

Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated.

Conclusion

The purity analysis of this compound is a critical process that underpins its successful application in research and development. By employing an integrated strategy that combines high-resolution chromatography (HPLC, GC-MS), definitive structural spectroscopy (NMR, FTIR), and fundamental compositional analysis (EA), a scientifically sound and defensible purity profile can be established. This multi-technique approach ensures not only the identity and strength of the material but also provides a detailed understanding of any impurities present, guaranteeing the reliability and reproducibility of subsequent scientific endeavors.

References

-

AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

-

Wikipedia. (n.d.). Elemental analysis. [Link]

-

Haefelfinger, P. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]

-

EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

-

Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

-

Powers, T. O., et al. (2017). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]

-

de Souza, S. V. C., & Junqueira, M. V. (2018). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]

-

American Elements. (n.d.). This compound. [Link]

-

Fürstner, A. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

-

Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

-

Sharma, S., & Goyal, S. (2015). Analytical method validation: A brief review. International Journal of Drug Research and Technology. [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

Ivy Fine Chemicals. (n.d.). This compound. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

PubChem. (n.d.). (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. [Link]

-

Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

-

McMed International. (2015). american journal of biological and pharmaceutical research. [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Chemistry LibreTexts. (2023). Substituted Cyclohexanes. [Link]

-

Michigan State University. (n.d.). Ring Conformations. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. [Link]

-

PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

-

RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]

-

PubChem. (n.d.). N-Boc-N-methylethylenediamine. [Link]

-

YouTube. (2018). Conformational Analysis of Disubstituted Cyclohexane | Stereochemistry | Organic Chemistry. [Link]

-

National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

-

Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

-

Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. [Link]

-

Global Journals. (n.d.). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. [Link]

-

SpectraBase. (n.d.). N-(trans-4-tert-butylcyclohexyl)benzamide - Optional[FTIR] - Spectrum. [Link]

-

The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

Sources

- 1. 1932050-98-0|this compound|BLD Pharm [bldpharm.com]

- 2. americanelements.com [americanelements.com]

- 3. ivychem.com [ivychem.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. mcmed.us [mcmed.us]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 11. azom.com [azom.com]

- 12. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]

- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. particle.dk [particle.dk]

- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 16. scielo.br [scielo.br]

- 17. wjarr.com [wjarr.com]

Commercial suppliers of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine

An In-depth Technical Guide to N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine for Advanced Drug Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its commercial availability, essential quality control protocols for in-house verification, and its critical role as a bifunctional linker in the synthesis of novel therapeutics. This document is designed to be a practical resource, blending established chemical principles with field-proven insights to ensure scientific integrity and successful application.

Introduction: The Strategic Importance of a Bifunctional Linker

This compound, also known by its IUPAC name tert-butyl ((trans-4-ethynylcyclohexyl)methyl)carbamate, is a key building block in modern medicinal chemistry. Its structure is deceptively simple but embodies a strategic design that is highly sought after in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The molecule's utility stems from its bifunctional nature:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable, yet easily removable, protecting group for the primary amine. This allows for selective reactions at the other end of the molecule. The deprotection is typically achieved under acidic conditions, revealing a nucleophilic amine ready for conjugation.[1][2]

-

A Terminal Alkyne: The ethynyl group is a versatile functional handle. It is a key participant in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, often referred to as "click chemistry." This allows for the highly efficient and specific covalent linkage to molecules bearing an azide group.[3]

-

A Rigid Cyclohexyl Scaffold: The trans-cyclohexane ring acts as a rigid, non-aromatic spacer. This defined stereochemistry helps to control the distance and spatial orientation between the two conjugated parts of a final drug molecule, a critical parameter in optimizing biological activity.

This combination makes the compound an ideal linker, capable of bridging a targeting moiety (like an antibody or a small molecule ligand) to a payload (like a cytotoxic agent or an E3 ligase ligand).[4][5]

Commercial Landscape: Sourcing and Procurement

Identifying a reliable commercial supplier is the first step in any research and development workflow. This compound (CAS No. 1932050-98-0) is available from several specialized chemical suppliers. When procuring this reagent, it is critical to request a Certificate of Analysis (CoA) to verify its identity and purity.

Below is a comparative table of known commercial suppliers. Availability and pricing are subject to change and should be verified directly with the vendor.

| Supplier | Product Name | CAS Number | MDL Number | Additional Notes |

| American Elements | This compound | 1932050-98-0 | MFCD29046537 | Offers various grades, including high purity forms for pharmaceutical applications.[6] |

| BLDpharm | This compound | 1932050-98-0 | N/A | Lists the product and CAS number, indicating commercial availability.[7] |

| Ivy Fine Chemicals | This compound | 1932050-98-0 | N/A | Provides specific package sizes (e.g., 250mg, 1g) with listed pricing.[8] |

Note: A closely related analog, trans-1-(Boc-amino)-4-ethynylcyclohexane (CAS 947141-86-8), is more widely listed by suppliers such as Thermo Fisher Scientific.[9][10] While structurally different by a single methylene group, it serves a similar function as a linker and literature pertaining to it can be informative.

In-House Quality Control: A Self-Validating Protocol

Upon receipt of a commercial batch, independent verification of its identity and purity is a mandatory step to ensure the integrity of subsequent experiments. The Boc-protecting group and the overall structure of the molecule lend themselves to straightforward characterization by standard analytical methods.

Workflow for Incoming Material Qualification

The following diagram outlines a standard workflow for the qualification of a new batch of the reagent.

Caption: Workflow for incoming quality control of the reagent.

Detailed Analytical Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

-

¹H NMR Spectroscopy: This technique confirms the presence of all key proton environments.

-

Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Expected Signals:

-

A sharp singlet at ~1.45 ppm integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.[11]

-

A broad signal corresponding to the N-H proton of the carbamate.

-

A series of multiplets for the cyclohexyl and methyl protons.

-

A signal corresponding to the acetylenic proton (C≡C-H).

-

-

-

¹³C NMR Spectroscopy: This confirms the carbon backbone.

-

Protocol: Use the same sample prepared for ¹H NMR.

-

Expected Signals:

-

Signals around 80 and 28 ppm corresponding to the quaternary and methyl carbons of the Boc group, respectively.

-

A signal around 156 ppm for the carbamate carbonyl carbon.[11]

-

Signals for the two sp-hybridized carbons of the alkyne group.

-

-

B. Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

-

Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using electrospray ionization in positive mode (ESI+).

-

Expected Ion: The primary ion observed should be the sodium adduct [M+Na]⁺ or the protonated molecule [M+H]⁺. For C₁₄H₂₃NO₂, the expected monoisotopic mass is 237.17.

C. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the sample.

-

Protocol:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Gradient: Start with a 5-minute hold at 30% B, then ramp to 95% B over 15 minutes.

-

Detection: UV at 210 nm.

-

-

Expected Result: A single major peak should be observed. Purity is calculated based on the area percentage of this peak relative to all other peaks. A purity of >95% is typically required for use in drug synthesis.

Application in Drug Synthesis: A Bifunctional Linchpin

The true value of this compound lies in its role as a heterobifunctional linker. The sequential deprotection of the amine and reaction of the alkyne allows for a controlled, stepwise synthesis of complex molecules.

Synthetic Workflow Example

The diagram below illustrates its role in conjugating a payload (e.g., a cytotoxic drug) to a targeting ligand.

Caption: Synthetic strategy utilizing the bifunctional linker.

This synthetic sequence is a cornerstone of modern bioconjugation chemistry. The stability of the amide bond and the triazole ring formed via click chemistry ensures the final conjugate remains intact in circulation until it reaches its target.[4][5]

Handling, Storage, and Safety

As a member of the Boc-protected amine family, standard laboratory precautions should be followed.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place. The compound is generally stable under normal conditions, but should be kept away from strong oxidizing agents and strong acids.[12]

-

Safety: While specific toxicology data for this exact compound is limited, it is classified as a hazardous chemical that may cause skin and eye irritation. Always consult the supplier's Safety Data Sheet (SDS) for the most current and detailed information before handling.[13]

Conclusion